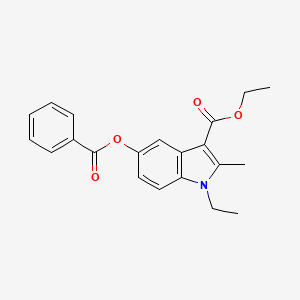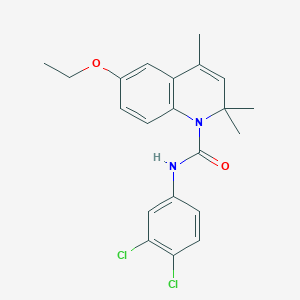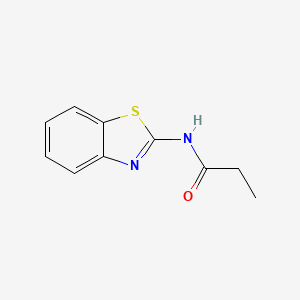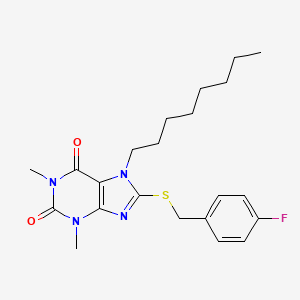![molecular formula C20H16FNO2S3 B11652764 (2-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11652764.png)
(2-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- El complejo nombre del compuesto sugiere una estructura heterocíclica fusionada con porciones aromáticas y tioxo.
- Contiene un grupo 2-fluorofenil, un sustituyente 8-metoxi y un núcleo 1-tioxo-1,4-dihidro-5H-[1,2]ditiolo[3,4-c]quinolin-5-il.
- Es probable que este compuesto exhiba propiedades interesantes debido a su combinación única de grupos funcionales.
Métodos De Preparación
- Desafortunadamente, no pude encontrar rutas sintéticas específicas para este compuesto exacto en la literatura.
- considerando su complejidad, podría involucrar reacciones de múltiples pasos.
- Los métodos de producción industrial probablemente requerirían optimización para el rendimiento y la escalabilidad.
Análisis De Reacciones Químicas
- Sin información directa, puedo especular sobre posibles reacciones:
Oxidación: El grupo tioxo podría sufrir oxidación para formar un sulfóxido o sulfona.
Reducción: La reducción del grupo carbonilo podría producir el alcohol correspondiente.
Sustitución: El grupo fluorofenil podría participar en una sustitución aromática electrofílica.
- Reactivos comunes: agentes oxidantes (p. ej., peróxido de hidrógeno), agentes reductores (p. ej., hidruro de litio y aluminio) y ácidos de Lewis (p. ej., AlCl₃).
- Los productos principales dependerían de las condiciones de reacción y la regioselectividad.
Aplicaciones Científicas De Investigación
Química medicinal: Investigar su potencial como agente antiviral, anticancerígeno o antiinflamatorio.
Ciencia de los materiales: Explorar su uso en electrónica orgánica o como un bloque de construcción para materiales funcionales.
Estudios biológicos: Evaluar su impacto en las vías celulares o la inhibición enzimática.
Mecanismo De Acción
- Nuevamente, faltan datos específicos, pero podemos especular:
- Podría interactuar con objetivos proteicos debido a sus porciones aromáticas y tioxo.
- Las vías moleculares podrían involucrar transducción de señales o modulación enzimática.
Comparación Con Compuestos Similares
- Desafortunadamente, no pude encontrar análogos directos, pero podemos compararlo con compuestos heterocíclicos relacionados:
Indoles: Heterociclos aromáticos similares con diversas actividades biológicas.
Imidazoles: Otra clase de heterociclos con potencial antimicrobiano.
Quinolinas: Compuestos estructuralmente relacionados con diversas aplicaciones.
Pirazolo[3,4-b]piridinas: Investigar sus patrones de sustitución y efectos biológicos.
Recuerde que el estudio detallado de este compuesto requeriría trabajo experimental e investigación adicional
Propiedades
Fórmula molecular |
C20H16FNO2S3 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
(2-fluorophenyl)-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C20H16FNO2S3/c1-20(2)17-16(19(25)27-26-17)13-10-11(24-3)8-9-15(13)22(20)18(23)12-6-4-5-7-14(12)21/h4-10H,1-3H3 |
Clave InChI |
MEMJAXIPVXUZEX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C3=C(N1C(=O)C4=CC=CC=C4F)C=CC(=C3)OC)C(=S)SS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11652682.png)
![2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11652690.png)
![N-{(4-butylanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B11652695.png)

![Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652705.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B11652731.png)
![(6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652738.png)
![4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652741.png)


![Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate](/img/structure/B11652767.png)
![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)

